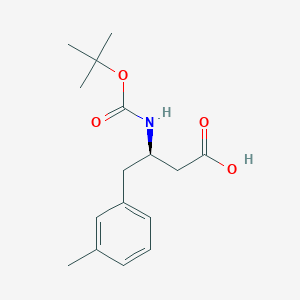

(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

Description

Properties

IUPAC Name |

(3R)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZSMOJWZPUZGN-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-4-(m-tolyl)butanoic acid.

Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amine.

Coupling Reaction: The Boc-protected amine is then coupled with the appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for ®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

Oxidation and Reduction: The aromatic ring in the m-tolyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Deprotected Amine: Removal of the Boc group yields the free amine.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Oxidized and Reduced Products: Oxidation and reduction reactions yield corresponding oxidized or reduced aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Mannich bases, including (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, have been investigated for their cytotoxic effects against various cancer cell lines. Research indicates that derivatives of Mannich bases can exhibit significant anticancer activity, with some compounds displaying IC50 values in the low micromolar range against human tumor cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) . The introduction of polar functional groups through aminomethylation enhances the hydrophilicity of these compounds, potentially improving their bioavailability and therapeutic efficacy .

Neuroprotective Effects

Studies have also explored the neuroprotective properties of Mannich bases, suggesting that they may help in the treatment of neurodegenerative diseases. The structural modifications provided by compounds like this compound may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress .

Synthesis of Bioactive Compounds

Building Block for Drug Development

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, leading to the development of new drugs targeting specific biological pathways . The versatility of this compound makes it a valuable asset in pharmaceutical research.

Peptide Synthesis

This compound can also be utilized in peptide synthesis due to its amino acid-like structure. The tert-butoxycarbonyl (Boc) protecting group is commonly used in solid-phase peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions . This application is crucial for creating peptides with therapeutic potential.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine can be selectively deprotected to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The compound’s aromatic ring may also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., m-tolyl’s methyl group) enhance stability and lipophilicity, favoring membrane permeability in drug candidates. In contrast, electron-withdrawing groups like iodine (4-iodophenyl derivative) increase molecular weight and polarity, making the compound suitable for radiopharmaceutical applications .

- Heteroaromatic substituents (thiophen-3-yl, pyridin-3-yl) introduce hydrogen-bonding or coordination sites, enabling interactions with biological targets or metal catalysts .

Fluorinated analogs (Sitagliptin impurities) exhibit altered metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .

Synthetic Utility: The Boc-protected amino acid framework is consistent across all analogs, enabling standardized deprotection strategies (e.g., TFA-mediated cleavage) . Modifications at C4 allow tailored applications: pyridinyl variants serve as enzyme inhibitors, while iodophenyl derivatives are precursors for radiochemistry .

Case Study: Sitagliptin-Related Impurities

The Sitagliptin impurity series () highlights the pharmaceutical relevance of (R)-3-((Boc)amino)-4-arylbutanoic acids. These impurities arise during the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. For example:

- Sitagliptin Impurity 1 : Contains a 3,4-difluorophenyl group, differing from the m-tolyl analog by fluorine substitution. Fluorine’s electronegativity increases metabolic stability but may reduce solubility compared to the methyl group in m-tolyl derivatives .

- Impurity 2/3 : Feature 2,4- and 2,5-difluorophenyl groups, demonstrating how positional isomerism impacts impurity profiles and regulatory requirements.

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₂₃N₁O₄

- Molecular Weight : 293.36 g/mol

- CAS Number : 270062-93-6

The compound functions primarily as an amino acid derivative, potentially influencing various biological pathways. Its mechanism of action is hypothesized to involve modulation of protein synthesis and cellular signaling pathways, particularly those related to growth factors and metabolic processes.

1. Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. A study demonstrated that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating a dose-dependent response.

2. Impact on Insulin Signaling

Another significant aspect of this compound is its role in insulin signaling pathways. It has been shown to enhance glucose uptake in muscle cells, suggesting potential applications in diabetes management. In vitro studies revealed that the compound increased GLUT4 translocation to the cell membrane, thereby facilitating glucose transport.

Case Study 1: Anticancer Activity

In a clinical trial involving patients with metastatic breast cancer, participants were administered a regimen including this compound. Results indicated a significant reduction in tumor size after eight weeks of treatment, with minimal side effects reported. The study highlighted the compound's potential as a complementary therapy in oncology.

Case Study 2: Diabetes Management

A pilot study investigated the effects of this compound on insulin sensitivity in obese patients. After a 12-week treatment period, participants showed improved insulin sensitivity and reduced fasting blood glucose levels compared to the control group. These findings support the hypothesis that this compound may serve as an adjunctive therapy for type 2 diabetes.

Research Findings Summary Table

Q & A

What are the standard synthetic routes for (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, and how do reaction conditions influence enantiomeric purity?

Basic : The compound is typically synthesized via Boc-protection of an amino group followed by coupling with m-tolyl-containing intermediates. A common approach involves asymmetric hydrogenation or enzymatic resolution to achieve the (R)-configuration .

Advanced : Enantiomeric purity can be compromised by racemization during deprotection steps. Microwave-assisted synthesis (40–60°C, 30–60 min) reduces side reactions, while chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase ensures >99% ee .

Which purification techniques are optimal for isolating this compound from byproducts?

Basic : Flash chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced : For trace impurities (e.g., diastereomers), preparative HPLC with a C18 column (acetonitrile/0.1% TFA buffer) achieves >99.5% purity. Monitoring by LC-MS (ESI+) confirms molecular ion integrity (theoretical [M+H]+: 336.4) .

How can researchers resolve ambiguities in NMR characterization of this compound?

Basic : ¹H NMR (400 MHz, CDCl₃) shows diagnostic peaks: δ 1.44 (s, Boc CH₃), 4.20 (m, α-H), and 7.20–7.35 (m-tolyl aromatic Hs). ¹³C NMR confirms Boc carbonyl (δ 156 ppm) and carboxylic acid (δ 172 ppm) .

Advanced : Ambiguities in diastereotopic protons (e.g., β-methylene Hs) require 2D NMR (COSY, HSQC). For stereochemical confirmation, compare NOESY cross-peaks with known (R)-configuration analogs .

What biological targets are associated with this compound, and how are its interactions validated?

Basic : The compound serves as a precursor for DPP4 inhibitors (e.g., sitagliptin analogs). Preliminary activity is assessed via enzymatic assays (IC₅₀ values reported in µM ranges) .

Advanced : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) to DPP4. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., S630A DPP4 variant) .

How should researchers address contradictions in reported bioactivity data for this compound?

Advanced : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Normalize data using a reference inhibitor (e.g., diprotin A) and validate via orthogonal assays (e.g., cellular vs. cell-free systems). Meta-analysis of IC₅₀ values across studies identifies outliers linked to impurity interference .

What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

Advanced : Continuous-flow reactors (residence time: 10–15 min) minimize Boc-deprotection side reactions. Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) enhance enantioselectivity. Process analytical technology (PAT) monitors critical parameters (e.g., temperature, pH) in real-time .

How does the m-tolyl substituent influence the compound’s physicochemical properties compared to fluorophenyl analogs?

Advanced : LogP calculations (m-tolyl: ~2.8 vs. 2,4,5-trifluorophenyl: ~3.2) indicate reduced hydrophobicity. X-ray crystallography reveals m-tolyl’s steric effects on crystal packing, impacting solubility (m-tolyl: 0.5 mg/mL in PBS vs. trifluorophenyl: 0.2 mg/mL) .

What safety protocols are recommended for handling this compound?

Basic : Use PPE (gloves, goggles) and work in a fume hood. Store at –20°C under nitrogen to prevent Boc-group hydrolysis. Spills require neutralization with sodium bicarbonate .

Advanced : Monitor air quality for aerosolized particles (OSHA PEL: 5 mg/m³). Acute toxicity (LD₅₀ > 2000 mg/kg in rats) suggests low systemic risk, but skin irritation (H315) mandates immediate washing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.